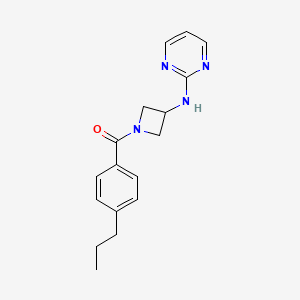

(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride” is an organic compound with the CAS Number: 2377031-27-9 . It has a molecular weight of 209.65 . The compound is typically used in scientific research and organic compound synthesis .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C6H8ClNO3S/c1-2-6-3-5 (8-11-6)4-12 (7,9)10/h3H,2,4H2,1H3 . The InChI key is OFEKMUPMGNNAEL-UHFFFAOYSA-N .Applications De Recherche Scientifique

Electrochemical Applications

- Sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid : This study explores the electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride (MSC)-based electrolyte, highlighting the potential of MSC derivatives in energy storage technologies (Su, Winnick, & Kohl, 2001).

Organic Synthesis and Structural Analysis

- Synthesis, 1H‐ and 13C‐NMR spectra, crystal structure and ring openings of methanesulfonates : This research demonstrates the versatility of methanesulfonyl chloride in synthesizing complex organic molecules, providing valuable insights into the structural aspects of these compounds (Upadhyaya et al., 1997).

- On the molecular structure of methane sulfonyl chloride : A study on the molecular structure of methane sulfonyl chloride using electron diffraction, offering foundational knowledge relevant to the manipulation of similar sulfonyl chloride compounds in scientific research (Hargittai & Hargittai, 1973).

Polymer and Materials Science

- Solid-Phase Synthesis of 3,5-Disubstituted 1,3-Oxazolidin-2-ones : Utilizes polymer-supported sulfonyl chloride for the synthesis of oxazolidinones, illustrating the application of sulfonyl chloride derivatives in polymer and materials science (Holte, Thijs, & Zwanenburg, 1998).

Catalysis and Chemical Transformation

- Catalytic conversion of methane to more useful chemicals and fuels : Discusses strategies for utilizing methane as a feedstock for chemical production, where methanesulfonyl chloride derivatives could play a role in developing new catalytic processes (Lunsford, 2000).

Mécanisme D'action

Target of Action

The primary targets of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride are organic molecules involved in various biochemical reactions . This compound interacts with these molecules, facilitating the formation of new bonds and enabling various organic synthesis reactions .

Mode of Action

This compound operates through a mechanism of action that involves protonation . It adds a proton to organic molecules, which enables the formation of new bonds between the protonated molecule and itself . This process facilitates various organic synthesis reactions .

Biochemical Pathways

It’s known that this compound plays a crucial role in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules .

Pharmacokinetics

It’s known that this compound is a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents , which could potentially influence its bioavailability.

Result of Action

The result of the action of this compound is the facilitation of various organic synthesis reactions . By adding a proton to organic molecules, it enables the formation of new bonds, contributing to the creation of polymers, nanomaterials, pharmaceuticals like anticancer drugs, and biodegradable polymers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and availability in different environments . .

Propriétés

IUPAC Name |

(5-ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3S/c1-2-6-3-5(8-11-6)4-12(7,9)10/h3H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEKMUPMGNNAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2762973.png)

amino}thiophene-2-carboxamide](/img/structure/B2762985.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide](/img/structure/B2762986.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2762989.png)